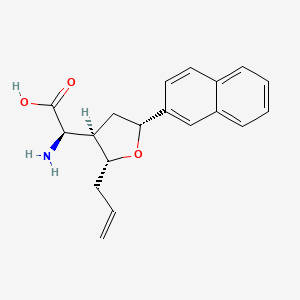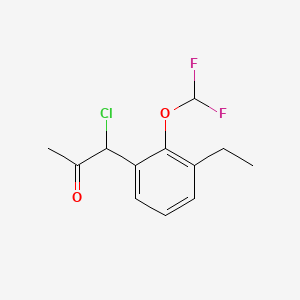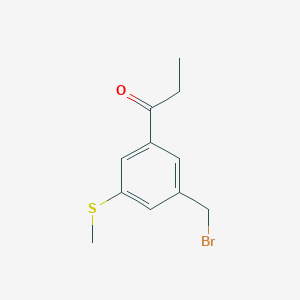
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylpropanone, featuring a bromomethyl group and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(methylthio)phenylpropan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the methylthio group can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one: Similar structure but with the bromomethyl and methylthio groups in different positions.
1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one: Another positional isomer with different reactivity and properties.
Uniqueness
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and biological activity compared to its isomers
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
AIXCKGBBKQSAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CBr)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


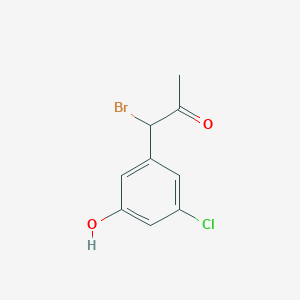
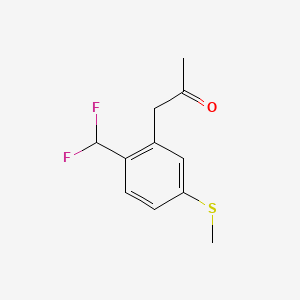
![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
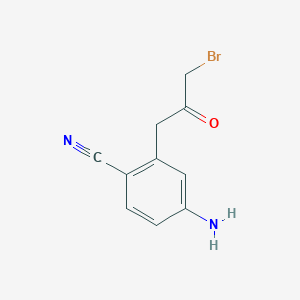

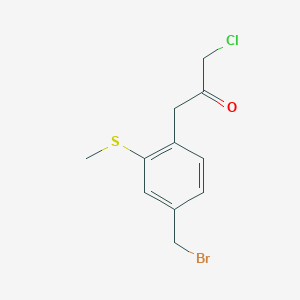

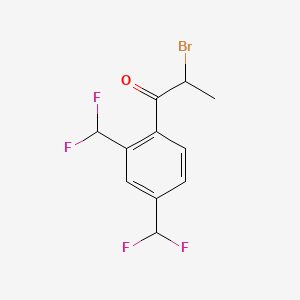
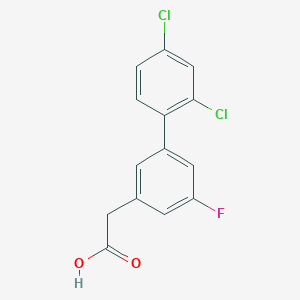

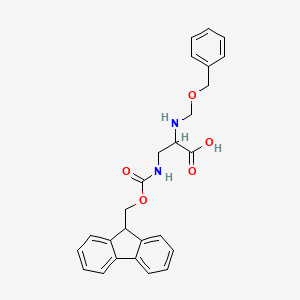
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
